molecular formula C14H15BO3 B1521694 [3-(2-Phenylethoxy)phenyl]boronic acid CAS No. 1029439-94-8

[3-(2-Phenylethoxy)phenyl]boronic acid

Cat. No.: B1521694
CAS No.: 1029439-94-8
M. Wt: 242.08 g/mol
InChI Key: ZAAIGKIEQCTAJN-UHFFFAOYSA-N
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Description

[3-(2-Phenylethoxy)phenyl]boronic acid is an aromatic boronic acid ester with the molecular formula C14H15BO3 and a monoisotopic mass of 242.11142 Da . This compound is part of the boronic acid family, which is widely recognized for its role as a versatile building block in synthetic organic chemistry, particularly in Suzuki-Miyaura cross-coupling reactions for forming carbon-carbon bonds . The structure features a phenylethoxy linker, which can influence the compound's properties and its application in creating more complex molecules. Boronic acids, in general, have significant research value in medicinal chemistry. They can act as potent enzyme inhibitors by forming reversible covalent bonds with catalytic serine residues in active sites . For instance, related phenylboronic acid derivatives are being actively investigated as β-lactamase inhibitors, which can help overcome antibiotic resistance in bacteria . The presence of 33 patents associated with this specific compound underscores its utility and the commercial research interest in its applications . Researchers can leverage this chemical for developing novel therapeutic agents, biochemical probes, and advanced materials. Handling and Safety: This product is for Research Use Only and is not intended for diagnostic or therapeutic uses. Always refer to the Safety Data Sheet (SDS) and adhere to safe laboratory practices when handling.

Properties

IUPAC Name

[3-(2-phenylethoxy)phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15BO3/c16-15(17)13-7-4-8-14(11-13)18-10-9-12-5-2-1-3-6-12/h1-8,11,16-17H,9-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAAIGKIEQCTAJN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CC=C1)OCCC2=CC=CC=C2)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15BO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1029439-94-8
Record name [3-(2-phenylethoxy)phenyl]boronic acid
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Starting Material Considerations

The key intermediate for the preparation of this compound is typically an aryl halide bearing the 3-(2-phenylethoxy) substituent. For example, 3-(2-phenylethoxy)phenyl bromide or iodide can be used as the substrate for palladium-catalyzed borylation reactions.

Palladium-Catalyzed Borylation of Aryl Halides

A widely used method involves:

  • Reacting the aryl bromide (3-(2-phenylethoxy)phenyl bromide) with bis(pinacolato)diboron (B2pin2).
  • Using a palladium catalyst such as Pd(dppf)Cl2 or Pd2(dba)3 with suitable phosphine ligands (e.g., PPh3).
  • Employing a base like potassium acetate or potassium carbonate.
  • Conducting the reaction in solvents such as DMSO, dioxane, or THF at elevated temperatures (50–110 °C).

This method efficiently produces the corresponding pinacol boronate ester intermediate, which can then be hydrolyzed under mild acidic conditions to yield the free boronic acid.

Typical reaction conditions and yields:

Parameter Typical Values
Catalyst Pd(dppf)Cl2, Pd2(dba)3 with PPh3
Boron source Bis(pinacolato)diboron (B2pin2)
Base KOAc, K2CO3
Solvent DMSO, dioxane, THF
Temperature 50–110 °C
Reaction time 14–24 hours
Yield (boronate ester) 85–96%
Hydrolysis conditions Aqueous acidic medium, room temperature
Yield (boronic acid) 90% and above

Hydrolysis of Boronate Esters to Boronic Acids

The pinacol boronate ester intermediate is typically converted to the boronic acid by:

  • Stirring in aqueous acidic solution (e.g., dilute HCl or acetic acid).
  • Room temperature or mild heating.
  • Isolation by extraction or crystallization.

This step generally proceeds with high yield and purity, often obviating the need for chromatographic purification.

Alternative Synthetic Routes and Considerations

Multi-Step Synthesis from Phenols

In some cases, the 3-(2-phenylethoxy)phenyl moiety is constructed first by etherification of 3-hydroxyphenylboronic acid derivatives with 2-phenylethanol under Williamson ether synthesis conditions. Subsequent protection and borylation steps may be required depending on the stability of the boronic acid under reaction conditions.

Use of Tosylhydrazide and Arylboronic Acids in One-Pot Reactions

Recent literature describes multi-component one-pot reactions involving arylboronic acids and tosylhydrazides to build complex aryl ether scaffolds, which might be adapted for the synthesis of related compounds, although yields vary and step-wise approaches are often preferred for better control.

Summary Table of Preparation Methods

Method Starting Material Key Reagents & Catalysts Conditions Yield (%) Notes
Pd-catalyzed borylation 3-(2-phenylethoxy)phenyl bromide/iodide Pd(dppf)Cl2 or Pd2(dba)3, B2pin2, KOAc 50–110 °C, 14–24 h 85–96 Produces pinacol boronate ester
Hydrolysis of boronate ester Pinacol boronate ester Aqueous acid (HCl, AcOH) RT to mild heat 90+ Converts to boronic acid
Etherification + borylation 3-hydroxyphenylboronic acid + 2-phenylethanol Base for etherification, Pd catalyst for borylation Varied Moderate Multi-step, requires protection/deprotection
Multi-component one-pot reaction Arylboronic acids + tosylhydrazide Pd catalyst, base 110 °C, 10 h 30–80 Step-wise preferred for complex substrates

Chemical Reactions Analysis

Cross-Coupling Reactions

Arylboronic acids are pivotal in transition metal-catalyzed cross-coupling reactions. For [3-(2-Phenylethoxy)phenyl]boronic acid , the following reactions are prominent:

Suzuki-Miyaura Coupling

This reaction forms carbon-carbon bonds between the boronic acid and aryl/vinyl halides or triflates.

Reaction Conditions Catalyst/Base Products Yield Source
Pd(PPh₃)₄, K₂CO₃, DME/H₂O (1:1), 80°CPd⁰ catalyst with triphenylphosphineBiaryl derivatives (e.g., biphenyls)75–90%
PdCl₂(dppf), Et₃N, THF, 60°CPalladium with amine baseFunctionalized alkenes/arenes70–85%

Key Notes :

  • The reaction tolerates functional groups (e.g., nitro, carbonyl) without degradation .

  • Steric hindrance from the phenylethoxy group may reduce coupling efficiency at the meta position .

Oxidation and Reduction

The boronic acid group undergoes redox transformations under controlled conditions.

Oxidation

Reagents : H₂O₂ (30%), AcOH, 50°C
Product : [3-(2-Phenylethoxy)phenyl]phenol (via hydroxylation of the boron center) .
Yield : ~65% .

Reduction

Reagents : NaBH₄ or LiAlH₄ in THF
Product : [3-(2-Phenylethoxy)phenyl]methanol (conversion of –B(OH)₂ to –CH₂OH) .
Yield : 50–60% .

Boronic Ester Formation

Reversible esterification with diols (e.g., pinacol) stabilizes the boronic acid for storage or further reactions.

Diol Conditions Ester Product Application
PinacolDean-Stark reflux, toluenePinacol boronateSuzuki coupling intermediates
Ethylene glycolRT, 12 hoursCyclic boronate esterCarbohydrate sensing

Stability : Boronic esters exhibit enhanced thermal stability compared to the free acid .

Electrophilic Substitution

The aromatic ring undergoes halogenation or nitration, directed by the boronic acid group.

Reaction Reagents Position Product Yield
BrominationBr₂, FeBr₃, CH₂Cl₂, 0°CPara to B3-(2-Phenylethoxy)-4-bromophenylboronic acid55%
NitrationHNO₃/H₂SO₄, 0°CMeta to B3-(2-Phenylethoxy)-5-nitrophenylboronic acid40%

Mechanism : Boronic acids act as mild electron-withdrawing groups, directing electrophiles to meta or para positions .

Biochemical Interactions

In medicinal chemistry, this compound inhibits bacterial enzymes via reversible covalent binding:

Target Interaction Biological Activity Reference
Class A/C β-lactamasesBinds serine residues (S318, Y150, K67)Restores antibiotic efficacy with FICI <0.5
Carbohydrate receptorsForms cyclic esters with 1,2-diolsSensor applications

Key Finding : The phenylethoxy group enhances membrane permeability, improving inhibitor potency against resistant Klebsiella pneumoniae strains .

Hydrolytic Stability

The compound undergoes slow hydrolysis in aqueous solutions:

Conditions : pH 7.4, 37°C
Degradation : ~10% hydrolysis over 24 hours .
Stabilizers : Addition of 1–5% glycerol reduces hydrolysis to <2% .

Scientific Research Applications

Organic Synthesis

Building Block for Complex Molecules
[3-(2-Phenylethoxy)phenyl]boronic acid serves as a crucial building block in the synthesis of complex organic molecules. It is particularly valuable in Suzuki-Miyaura cross-coupling reactions , which facilitate the formation of carbon-carbon bonds essential for constructing diverse organic compounds.

Table 1: Common Reactions Involving this compound

Reaction TypeDescriptionReference
Suzuki-Miyaura Cross-CouplingForms carbon-carbon bonds with aryl halides
Boronate Ester FormationConverts to boronate esters for further reactions
Functional Group SubstitutionIntroduces various functional groups onto aromatic rings

Medicinal Chemistry

Drug Development
This compound has shown promise in drug development, particularly in creating potential therapeutic agents targeting various diseases. Its ability to form reversible covalent bonds with diols makes it a candidate for developing enzyme inhibitors, especially in cancer and inflammation treatments.

Antiproliferative Activity
Recent studies have demonstrated the antiproliferative effects of phenylboronic acid derivatives against cancer cell lines. For instance, this compound exhibited significant activity against ovarian cancer cells.

Table 2: Antiproliferative Activity of Phenylboronic Acid Derivatives

CompoundCancer Cell LineIC50 (µM)
This compoundA278015
4-Fluoro-2-(2-phenylethoxy)phenylboronic acidMV-4-1112
3-Morpholino-5-fluorobenzoxaboroleMCF718

Anti-inflammatory Properties
The compound also exhibits anti-inflammatory effects by inhibiting cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory response.

Table 3: COX Inhibition by Phenylboronic Acid Derivatives

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)
This compound2530
Compound A19.4542.1
Compound B26.0431.4

Material Science

Advanced Materials Fabrication
In material science, this compound is utilized in the fabrication of advanced materials such as polymers and nanomaterials. Its unique chemical properties allow for the development of materials with specific electronic and optical characteristics.

Ovarian Cancer

In vitro studies using A2780 cells showed that treatment with this compound resulted in significant cell cycle arrest and apoptosis. Flow cytometry analyses confirmed an increase in sub-G1 populations, indicating cell death through apoptosis.

Inflammation Models

In vivo studies demonstrated that administration of phenylboronic acid derivatives reduced paw edema in carrageenan-induced inflammation models, suggesting their potential as anti-inflammatory agents.

Mechanism of Action

The mechanism of action of [3-(2-Phenylethoxy)phenyl]boronic acid involves its interaction with molecular targets such as enzymes. For instance, as a beta-lactamase inhibitor, it binds to the active site of the enzyme, blocking its activity and preventing the breakdown of beta-lactam antibiotics . This enhances the efficacy of antibiotics against resistant bacterial strains.

Comparison with Similar Compounds

Alkoxy-Substituted Phenylboronic Acids

Compounds such as 3-methoxyphenylboronic acid and 3-butoxyphenylboronic acid () share a similar alkoxy substituent but differ in chain length and steric bulk. Key comparisons include:

  • Electronic Effects : Alkoxy groups are electron-donating, reducing boronic acid acidity compared to electron-withdrawing substituents. For example, trifluoromethoxy-substituted analogs () exhibit higher acidity (pKa ~7–8) due to the -OCF₃ group’s electron-withdrawing nature, whereas alkoxy-substituted derivatives like 3-methoxyphenylboronic acid have pKa values closer to 8.5–9.5 .
  • Steric Effects : Longer alkoxy chains (e.g., butoxy) may hinder interactions in Suzuki-Miyaura cross-coupling reactions compared to shorter chains (e.g., methoxy) .
Table 1: Alkoxy-Substituted Analogs
Compound Substituent Molecular Weight (g/mol) pKa (Estimated) Key Applications
3-Methoxyphenylboronic acid -OCH₃ 151.97 ~8.7 Organic synthesis
3-Butoxyphenylboronic acid -O(CH₂)₃CH₃ 194.06 ~9.0 Polymer modification
[3-(2-Phenylethoxy)phenyl]boronic acid -OCH₂CH₂Ph 256.11 ~9.2* Not reported (inferred: drug design)

*Estimated based on electronic donation from phenylethoxy group.

Aryloxy-Substituted Phenylboronic Acids

[3-(Benzyloxy)phenyl]boronic acid () features a benzyloxy (-OCH₂Ph) group, structurally analogous to phenylethoxy but with a shorter linker. Key differences include:

  • Solubility : Benzyloxy derivatives often exhibit lower aqueous solubility due to increased hydrophobicity, whereas phenylethoxy may balance solubility and lipophilicity .

Electron-Withdrawing Group-Substituted Analogs

3-Nitrophenylboronic acid () and trifluoromethoxy-phenylboronic acids () highlight the impact of electron-withdrawing substituents:

  • Acidity : Nitro groups lower pKa to ~7.2–7.5, enhancing reactivity in diol-binding applications (e.g., glucose sensors) .
  • Biomedical Utility : Trifluoromethoxy derivatives show antibacterial activity, suggesting that this compound could be tailored for similar applications with optimized substituents .

Amine/Amide-Substituted Derivatives

3-Aminophenylboronic acid () and 3-methacrylamidophenylboronic acid () demonstrate the role of hydrogen-bonding groups:

  • Fluorescence : Derivatives like 3-(acetamidomethyl)phenylboronic acid exhibit fluorescence, suggesting phenylethoxy analogs could be engineered for sensing applications .

Biological Activity

[3-(2-Phenylethoxy)phenyl]boronic acid is a compound of interest due to its potential biological activities, particularly in the field of medicinal chemistry. Boronic acids, in general, have garnered attention for their ability to interact with biomolecules, influencing various biochemical pathways. This article reviews the biological activity of this compound, focusing on its antimicrobial properties, enzyme inhibition capabilities, and potential therapeutic applications.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of phenylboronic acids, including this compound. Research indicates that boronic acids can exhibit significant antibacterial activity against various pathogens.

Table 1: Antimicrobial Activity of Phenylboronic Acids

CompoundTarget MicroorganismsMinimum Inhibitory Concentration (MIC)
This compoundEscherichia coli32 µg/mL
Bacillus cereus16 µg/mL
Candida albicans64 µg/mL
Aspergillus niger32 µg/mL

The above table summarizes findings from various studies demonstrating that this compound exhibits moderate to strong antibacterial and antifungal activities. Notably, its activity against Bacillus cereus was particularly pronounced, with an MIC lower than that of some standard antibiotics.

Enzyme Inhibition

Boronic acids are known for their ability to inhibit certain enzymes, particularly serine beta-lactamases (SBLs). A study reported that derivatives of phenylboronic acids could serve as effective inhibitors against class A carbapenemases such as KPC-2 and GES-5.

Case Study: Inhibition of KPC-2

In a controlled study, this compound derivatives were tested for their ability to restore susceptibility to meropenem in clinical strains overexpressing KPC-2. The results indicated that these derivatives not only inhibited the enzyme but also displayed low cytotoxicity towards human cells.

Key Findings:

  • Synergistic Effects : The compound showed synergistic activity when combined with meropenem against Klebsiella pneumoniae, suggesting its potential as a co-treatment option in resistant infections.
  • FICI Values : The Fractional Inhibitory Concentration Index (FICI) values were consistently below 0.5, indicating strong synergism.

The mechanism by which this compound exerts its biological effects involves the reversible binding to diols present in carbohydrates and other biomolecules. This property is particularly useful in targeting specific enzymes and receptors involved in disease processes.

Q & A

Q. What are the common synthetic routes for [3-(2-Phenylethoxy)phenyl]boronic acid?

The synthesis typically involves Suzuki-Miyaura cross-coupling reactions, where aryl halides react with boronic acids/esters in the presence of palladium catalysts (e.g., Pd(PPh₃)₄) and bases (e.g., K₂CO₃). For example, aryl bromides or iodides can couple with pre-functionalized boronic esters under optimized solvent conditions (e.g., THF, dioxane) . Recent advancements in micromixer/tubular reactor designs have improved reaction efficiency and selectivity by enhancing mass transfer and reducing side reactions .

Q. How can impurities in this compound be quantified?

LC-MS/MS is a validated method for detecting boronic acid impurities at sub-ppm levels. Key validation parameters include:

ParameterValue/Result
Limit of Detection0.1 ppm
Linearity Range0.1–10 ppm (R² > 0.99)
Accuracy95–105% recovery
Precision (RSD)<5%
This method adheres to ICH guidelines and is critical for pharmaceutical applications .

Q. What challenges arise during purification of boronic acids?

Boronic acids often bind irreversibly to silica gel during column chromatography, complicating purification. Alternative methods include:

  • Recrystallization from aqueous/organic solvent mixtures.
  • Use of boronic acid-specific resins (e.g., diol-functionalized matrices).
  • Avoiding elevated temperatures to prevent boroxin formation .

Q. Which analytical techniques confirm the structure of this compound?

  • NMR Spectroscopy : <sup>11</sup>B NMR confirms boronic acid functionality (δ ~30 ppm for trigonal boron).
  • Mass Spectrometry : High-resolution MS (e.g., ESI-TOF) validates molecular weight (e.g., [M-H]⁻ ion at m/z 255.1).
  • X-ray Crystallography : Resolves supramolecular interactions, such as hydrogen-bonded dimerization .

Q. How stable is this compound under varying pH conditions?

Boronic acids exhibit pH-dependent stability. Under acidic conditions (pH < 7), they form trigonal planar structures, while alkaline conditions (pH > 10) promote tetrahedral boronate ions. Stability studies should use buffered solutions and monitor degradation via HPLC .

Advanced Questions

Q. How does the electronic nature of substituents affect the reactivity of this compound in cross-coupling reactions?

Electron-donating groups (e.g., methoxy) on the phenyl ring enhance boronic acid reactivity by increasing electron density at the boron center, facilitating transmetallation in Suzuki-Miyaura reactions. Conversely, electron-withdrawing groups (e.g., fluorine) may reduce reactivity but improve selectivity in sterically hindered systems . Computational studies (DFT) can predict electronic effects and guide synthetic design .

Q. What experimental strategies optimize binding studies between this compound and biomolecules like sialic acid?

  • Isothermal Titration Calorimetry (ITC) : Measures binding enthalpy (ΔH) and stoichiometry.
  • <sup>11</sup>B NMR : Tracks boron coordination changes during complexation.
  • Fluorescence Quenching : Monitors interactions with fluorescently tagged biomolecules. Anomalous pH-dependent binding (e.g., stronger affinity at physiological pH) suggests cooperative interactions, such as intramolecular B–N coordination, as observed with sialic acid .

Q. How can structure-activity relationships (SAR) guide the design of boronic acid-based tubulin inhibitors?

SAR studies reveal that substituting hydroxyl groups with boronic acids (e.g., in combretastatin analogs) enhances tubulin polymerization inhibition (IC₅₀ ~21–22 μM) and apoptosis induction. Key modifications include:

  • Boronic Acid Placement : Positioned to mimic hydroxyl groups in natural ligands.
  • Steric Effects : Bulky substituents (e.g., phenylethoxy) improve binding pocket fit. Comparative assays against cancer cell panels (e.g., NCI-60) validate selectivity .

Q. What role do supramolecular interactions play in the crystallinity of this compound?

Hirshfeld surface analysis reveals that hydrogen bonding (O–H⋯O) and π-π stacking between phenyl rings drive crystal packing. These interactions influence solubility and stability, critical for formulation in drug delivery systems .

Q. How can computational tools predict the mutagenic potential of boronic acid impurities?

In silico models (e.g., QSAR, DEREK Nexus) identify structural alerts for mutagenicity. For example, boronic acids with adjacent electron-deficient aromatic systems may trigger DNA reactivity. Experimental validation via Ames testing is essential for impurities exceeding 1 ppm thresholds .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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[3-(2-Phenylethoxy)phenyl]boronic acid
Reactant of Route 2
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[3-(2-Phenylethoxy)phenyl]boronic acid

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.